1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide
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Overview
Description
1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide is a complex organic compound that features a benzofuran ring, an isoxazole ring, and a piperidine ring. Compounds containing benzofuran and isoxazole rings are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide typically involves multiple steps, starting with the construction of the benzofuran and isoxazole rings. One common method for synthesizing benzofuran derivatives involves the cyclization of ortho-hydroxyaryl ketones . Isoxazole rings can be synthesized through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes .
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with enzymes and receptors involved in oxidative stress and inflammation, while the isoxazole ring can inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Known for their antimicrobial and anticancer properties.
Isoxazole derivatives: Known for their anti-inflammatory and anticancer activities.
Piperidine derivatives: Known for their use in pharmaceuticals as analgesics and antipsychotics
Properties
IUPAC Name |
1-[2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c20-19(24)12-5-7-22(8-6-12)18(23)11-14-10-17(26-21-14)16-9-13-3-1-2-4-15(13)25-16/h1-4,9-10,12H,5-8,11H2,(H2,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEAYNCAAGEHCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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